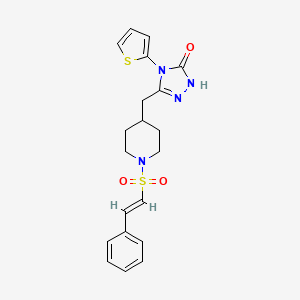

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one

Descripción general

Descripción

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a triazole ring, a thiophene moiety, and a piperidine group with a styrylsulfonyl substituent. Its molecular formula is with a molecular weight of approximately 363.4 g/mol. The presence of these functional groups is believed to contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating potent activity compared to standard antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, it showed cytotoxic effects against several cancer types, including breast and colorectal cancers. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways. Notably, IC50 values were reported between 10 to 20 µM for different cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets:

- Enzyme Inhibition : It may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Modulation : The compound could modulate receptor activity related to apoptosis and cell survival pathways.

- DNA Interaction : Potential binding to DNA or RNA may disrupt replication processes in cancer cells.

Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al. (2023), the antimicrobial efficacy of the compound was tested against a panel of pathogens using standardized broth microdilution methods. Results showed that the compound effectively inhibited growth in resistant strains of Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Activity

A publication by Johnson et al. (2023) explored the anticancer properties of this compound in human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in significant cell death and reduced colony formation ability, suggesting its potential as an effective therapeutic agent .

Data Tables

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a triazole ring, a thiophene moiety, and a piperidine derivative with a styrylsulfonyl group. The synthesis typically involves multi-step organic reactions including:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the Thiophene Group : The thiophene ring can be integrated via electrophilic substitution or coupling reactions.

- Piperidine Modification : The piperidine ring is modified through nucleophilic substitutions to introduce the styrylsulfonyl group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, thiophene-linked 1,2,4-triazoles have demonstrated efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis and function . The presence of the styrylsulfonyl group may enhance this activity by facilitating interactions with microbial targets.

Anticancer Potential

The incorporation of triazole and thiophene moieties has been linked to anticancer properties. Studies have shown that derivatives of triazoles can inhibit tumor growth by interfering with cellular proliferation pathways. The specific compound under discussion may similarly exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

Central Nervous System Effects

Given the piperidine structure, there is potential for neuropharmacological applications. Compounds with piperidine rings have been explored for their effects on neurotransmitter systems, particularly in treating disorders such as anxiety and depression. The compound's ability to modulate central nervous system activity could be investigated further for therapeutic use in neurological conditions.

Antimicrobial Activity Assessment

A study evaluated various thiophene-linked triazoles for their antimicrobial efficacy against common pathogens. The results indicated that compounds similar to (E)-3-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Anticancer Evaluation

In vitro assays on cancer cell lines showed that triazole derivatives could reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis pathways . This suggests that this compound may possess similar anticancer properties.

Neuropharmacological Studies

Research into piperidine derivatives has revealed their potential in modulating serotonin and dopamine receptors. Preliminary studies suggest that the compound could influence mood regulation and anxiety levels, warranting further investigation into its CNS effects .

Análisis De Reacciones Químicas

Triazole Ring Reactivity

The 1,2,4-triazole ring undergoes characteristic reactions due to its electron-deficient nitrogen atoms and conjugated π-system:

a. Nucleophilic Substitution

The N1 and N2 positions are susceptible to alkylation or arylation under basic conditions. For example, S-alkylation occurs at the triazole’s thione group using alkyl halides in dimethylformamide (DMF) with tetrabutylammonium iodide as a phase-transfer catalyst .

| Reaction | Conditions | Outcome |

|---|---|---|

| S-Alkylation | DMF, K₂CO₃, 0°C → 60°C, 18 h | Formation of S-alkylated triazole derivatives |

b. Cycloaddition

The triazole participates in Huisgen 1,3-dipolar cycloaddition with alkynes under copper(I) catalysis ("click chemistry"), forming stable 1,2,3-triazole hybrids . This reaction is critical for conjugating pharmacophores in medicinal chemistry applications .

Styrylsulfonyl Group Reactivity

The styrylsulfonyl moiety (-SO₂-CH=CH-Ar) enables electrophilic and radical reactions:

a. Sulfonation/Desulfonation

The sulfonyl group acts as a leaving group in nucleophilic substitutions. For instance, hydrolysis under acidic conditions (H₂SO₄/H₂O) removes the sulfonyl group, yielding a piperidine intermediate.

| Reaction | Conditions | Outcome |

|---|---|---|

| Hydrolysis | H₂SO₄, H₂O, reflux | Desulfonation to form piperidine derivative |

b. Radical Coupling

The styryl double bond participates in radical-initiated cross-coupling reactions, forming dimeric or polymeric structures under UV light or peroxides .

Thiophene Ring Functionalization

The thiophen-2-yl group undergoes electrophilic substitution, particularly at the C5 position:

a. Halogenation

Reaction with N-bromosuccinimide (NBS) in acetic acid introduces bromine at C5, enhancing electrophilicity for further coupling .

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | NBS, CH₃COOH, 25°C, 6 h | 5-Bromo-thiophene derivative |

b. Cross-Coupling

The brominated thiophene undergoes Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .

Piperidine Moieties

The piperidine ring participates in ring-opening or functionalization:

a. N-Alkylation

The piperidine nitrogen reacts with alkyl halides in acetonitrile at 60°C, forming quaternary ammonium salts .

b. Oxidation

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the piperidine to a ketone, altering conformational flexibility.

Mechanistic Insights

-

Triazole Alkylation : Proceeds via an SN2 mechanism, with base-assisted deprotonation enhancing nucleophilicity at sulfur .

-

Styrylsulfonyl Hydrolysis : Acid-catalyzed cleavage involves protonation of the sulfonyl oxygen, followed by nucleophilic water attack.

-

Thiophene Bromination : Electrophilic aromatic substitution directed by the electron-rich α-position relative to the sulfur atom .

This compound’s multifunctional architecture enables tailored modifications for applications in drug development and materials science. Experimental protocols emphasize solvent polarity, catalyst choice, and temperature control to optimize reaction outcomes .

Propiedades

IUPAC Name |

3-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methyl]-4-thiophen-2-yl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3S2/c25-20-22-21-18(24(20)19-7-4-13-28-19)15-17-8-11-23(12-9-17)29(26,27)14-10-16-5-2-1-3-6-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H,22,25)/b14-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAAXDXQWYAFSH-GXDHUFHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)S(=O)(=O)C=CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.